Home > Products > Building Blocks P351 > 6-(3-Phenylpiperazin-1-yl)nicotinic acid
6-(3-Phenylpiperazin-1-yl)nicotinic acid - 904816-46-2

6-(3-Phenylpiperazin-1-yl)nicotinic acid

Catalog Number: EVT-2976562
CAS Number: 904816-46-2
Molecular Formula: C16H17N3O2
Molecular Weight: 283.331
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid

  • Compound Description: (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, also known as PF-04991532, is a potent glucokinase activator with preferential activity in hepatocytes versus pancreatic β-cells. [] It was a clinical candidate for treating type 2 diabetes mellitus. [] Preclinical studies revealed robust lowering of fasting and postprandial glucose levels without inducing hypoglycemia. []

6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid

  • Compound Description: 6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic acid, also known as AMG 333, is a potent and selective antagonist of TRPM8. [] It has been evaluated in clinical trials for the treatment of migraines. []

6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide

  • Compound Description: 6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide, also referred to as A1, is a selective and competitive inhibitor of C1s protease. [] It inhibits the classical complement pathway, demonstrating potential as a therapeutic agent for complement-mediated diseases. []

6-((5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic Acid

  • Compound Description: 6-((5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid is a second-generation spirocyclic hydantoin antagonist of leukocyte function-associated antigen-1 (LFA-1). [] This compound exhibited enhanced in vitro and ex vivo potency compared to earlier compounds. []

2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic Acid

  • Compound Description: 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid is a 3,4,5-trisubstituted 1,2,4-triazole derivative known to exhibit polymorphism, forming different crystal structures depending on the solvent used. []

5-(4-Acetyl[1,4]diazepan-1-yl)pentanoic Acid [5-(4-Methoxyphenyl)-1H-pyrazol-3-yl] Amide

  • Compound Description: 5-(4-Acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide, also known as SEN15924 or WAY-361789, is a potent and selective full agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). []
Overview

6-(3-Phenylpiperazin-1-yl)nicotinic acid is a chemical compound that features a nicotinic acid moiety connected to a phenylpiperazine group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological applications, particularly in relation to the central nervous system and neuropharmacology. It is classified as a piperazine derivative and a nicotinic acid analog, which may influence its interaction with biological targets.

Source and Classification

The compound is cataloged under the CAS number 904816-46-2 and has a molecular formula of C16H17N3O2C_{16}H_{17}N_{3}O_{2} with a molecular weight of approximately 283.325 g/mol . It falls under the category of nicotinic acid derivatives, which are known for their diverse biological activities, including effects on neurotransmitter systems and potential use in treating various neurological disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-(3-Phenylpiperazin-1-yl)nicotinic acid typically involves several key steps:

  1. Formation of the Piperazine Ring: The synthesis often starts with the reaction of phenylpiperazine with appropriate electrophiles to introduce the nicotinic acid moiety.
  2. Coupling Reaction: A common method involves coupling a piperazine derivative with a nicotinic acid derivative through amide bond formation. This can be achieved using coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
  3. Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

The patent literature indicates that variations in the synthesis can lead to different yields and purity levels, emphasizing the importance of optimizing reaction conditions .

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Weight: 283.325 g/mol
  • Melting Point: Specific data not provided but generally assessed through experimental methods .
Chemical Reactions Analysis

Reactions and Technical Details

6-(3-Phenylpiperazin-1-yl)nicotinic acid can participate in various chemical reactions:

  1. Esterification: The carboxylic acid group can react with alcohols to form esters, which could be useful for modifying solubility or bioavailability.
  2. Amidation: The amine functionality allows for further derivatization through amidation reactions, potentially leading to more complex pharmacophores.
  3. Electrophilic Aromatic Substitution: The phenyl group may undergo electrophilic substitution reactions, allowing for further functionalization .

These reactions are crucial for developing derivatives that may enhance therapeutic efficacy or reduce side effects.

Mechanism of Action

Process and Data

The mechanism of action for 6-(3-Phenylpiperazin-1-yl)nicotinic acid is thought to involve modulation of nicotinic acetylcholine receptors (nAChRs). These receptors are integral to neurotransmission in the central nervous system:

  • Binding Affinity: The compound may mimic acetylcholine, binding to nAChRs and influencing their activity.
  • Neurotransmitter Release: Activation of these receptors can lead to increased release of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive functions.

Research into its binding affinity and efficacy at these receptors is ongoing, aiming to elucidate its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or powder.
  • Solubility: Soluble in organic solvents; specific solubility data should be determined experimentally.

Chemical Properties

Key chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity with common electrophiles due to the presence of both amine and carboxylic acid functional groups.

These properties are essential for understanding how the compound behaves in biological systems and during synthesis .

Applications

Scientific Uses

6-(3-Phenylpiperazin-1-yl)nicotinic acid has potential applications in several fields:

  1. Pharmacology: Investigated for its effects on neuropharmacological pathways, particularly related to cognitive enhancement and mood disorders.
  2. Drug Development: Serves as a building block for synthesizing more complex molecules aimed at targeting specific neurological conditions.
  3. Research Tool: Used in studies aimed at understanding the role of nicotinic receptors in various physiological processes.
Synthetic Methodologies and Optimization Strategies for 6-(3-Phenylpiperazin-1-yl)nicotinic Acid

Microwave-Assisted Synthesis of Hybrid Derivatives

Microwave irradiation has revolutionized the synthesis of piperazine-containing hybrids by significantly accelerating reaction kinetics and improving regioselectivity. This technique is particularly valuable for constructing the C–N bond between the nicotinic acid scaffold and the 3-phenylpiperazine moiety in 6-(3-phenylpiperazin-1-yl)nicotinic acid. Under conventional heating, nucleophilic aromatic substitution (SNAr) between halonicotinates and N-substituted piperazines requires prolonged reaction times (12–24 hours) at elevated temperatures (80–120°C), often leading to decomposition by-products and modest yields (45–65%). In contrast, microwave-assisted protocols reduce reaction times to 15–45 minutes while enhancing yields to 75–92% [6]. Key advantages include:

  • Precise Energy Delivery: Enables uniform superheating of reaction mixtures, minimizing thermal gradients.
  • Suppression of N-Alkylation Side Reactions: Selective activation of the C6 position of halonicotinic acid derivatives prevents N-alkylation at the piperazine N4 position.
  • Solvent Optimization: Polar solvents like DMF or NMP under microwave irradiation (150–200W) facilitate rapid dipole rotation, accelerating the SNAr displacement [5] [6].

Table 1: Optimization of Microwave-Assisted Synthesis

ParameterConventional MethodMicrowave MethodImprovement
Reaction Time12–24 hours15–45 minutes20–30x faster
Yield45–65%75–92%+30–47%
Temperature80–120°C120–150°CBetter control
By-product FormationSignificantMinimalHigher purity

Hybridization strategies further leverage this technology. For example, coupling 6-(3-phenylpiperazin-1-yl)nicotinic acid with pharmacophores like 1,3,4-oxadiazoles or thiazolidinones via microwave-mediated esterification/amidation occurs within 10 minutes, compared to 6 hours conventionally [6].

Gabriel Synthesis Pathways for Piperazine-Containing Analogues

The Gabriel synthesis remains a cornerstone for preparing enantiomerically pure piperazine intermediates, critical for synthesizing 6-(3-phenylpiperazin-1-yl)nicotinic acid analogues. This two-step protocol involves:

  • N-Alkylation of Phthalimide: Potassium phthalimide reacts with 1,2-dihaloethanes (e.g., 1,2-dibromoethane) to form N-(2-bromoethyl)phthalimide. Optimization using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in anhydrous DMF boosts yields to 85–90% [1] [7].
  • Ring Closure and Deprotection: Treatment with primary amines (e.g., aniline) generates N-phenylpiperazine precursors. Hydrazinolysis (Ing–Manske procedure) liberates the piperazine, followed by purification via distillation or crystallization [1] [3].

Table 2: Gabriel Synthesis Modifications for Piperazine Intermediates

Method VariationReagents/ConditionsYieldAdvantage
Classical AlkylationK-phthalimide + 1,2-dibromoethane70–75%Simplicity
Mitsunobu ModificationPhthalimide, DIAD, PPh₃, 0–25°C88–93%Stereospecific inversion
Solid-Liquid PTCK-phthalimide, Aliquat 336, 50°C85–90%No anhydrous conditions needed
Deprotection with MeNH₂40% Methylamine, RT, 2 hours95%Avoids hydrazine by-products

For 6-(3-phenylpiperazin-1-yl)nicotinic acid, the Gabriel route enables precise installation of substituents at the piperazine N1 position. For instance, chiral 2-methylpiperazines are accessible via Mitsunobu reactions with phthalimide, ensuring >98% enantiomeric excess (ee) when using (R)- or (S)-2-octanol [7]. Post-deprotection, the free piperazine undergoes SNAr with 6-fluoronicotinic acid derivatives to afford the target compound [3].

Structural Modifications at the Piperazine and Nicotinic Acid Moieties

Strategic modifications of 6-(3-phenylpiperazin-1-yl)nicotinic acid focus on three regions: the piperazine N1/N4 atoms, the C3 phenyl group, and the nicotinic acid carboxyl/carbon positions. These alterations profoundly impact physicochemical properties and target binding:

  • Piperazine Nitrogen Modifications:
  • N1-Substitution: Alkylation with methyl, ethyl, or isopropyl groups enhances lipophilicity (log P +0.3 to +0.8), improving blood-brain barrier permeability. Acylation (e.g., acetyl, sulfonyl) reduces basicity (pKa 5.2–6.8 vs. 8.9 for unsubstituted piperazine), diminishing off-target receptor interactions [3] [8].
  • N4-Substitution: Bulky aryl groups (e.g., 4-fluorophenyl) or heteroarylmethyl (e.g., pyridin-3-yl) increase steric occupancy, selectively modulating affinity for aminergic GPCRs [2] [8].

  • C3-Phenyl Ring Functionalization:

  • Electron-withdrawing groups (EWGs: 3-CF₃, 4-CN) improve metabolic stability by reducing CYP-mediated oxidation.
  • Ortho-substitutions (e.g., 2-F, 2-OMe) induce torsional effects that restrict piperazine ring conformation, enhancing selectivity for serotonin receptors [2].

  • Nicotinic Acid Modifications:

  • Carboxyl Group Bioisosteres: Conversion to tetrazoles maintains acidity (pKa ≈ 4.5) while increasing bioavailability. Amide formation (e.g., with morpholine) enhances solubility but reduces membrane permeability [3].
  • Pyridine Ring Substitutions: Bromine or methyl groups at C2/C4 positions alter electronic density, weakening off-target kinase inhibition [8].

Table 3: Structure-Activity Relationship (SAR) of Key Modifications

Modification SiteGroup IntroducedEffect on PropertiesBiological Impact
Piperazine N1Methyllog P +0.3; pKa 9.1 → 8.7Enhanced CNS penetration
Piperazine N44-(Trifluoromethyl)benzyllog P +1.2; pKa 7.9Improved 5-HT₁A binding (Ki = 12 nM)
C3-Phenyl (meta)TrifluoromethylMetabolic stability t½ +3.5xReduced CYP2D6 inhibition
Nicotinic Acid (C6)Tetrazole bioisosterelog D −0.4; aqueous solubility +2.1xBetter oral absorption
Pyridine Ring (C2)BromoElectron withdrawal (σₚ = 0.23)Weakened hERG affinity

These structural insights guide the rational design of analogues with optimized drug-like properties. For example, introducing a 3-trifluoromethylphenyl group at piperazine C3 combined with tetrazole replacement of the carboxylic acid yields analogues with balanced solubility (log D = 1.8) and target selectivity [2] [8].

Properties

CAS Number

904816-46-2

Product Name

6-(3-Phenylpiperazin-1-yl)nicotinic acid

IUPAC Name

6-(3-phenylpiperazin-1-yl)pyridine-3-carboxylic acid

Molecular Formula

C16H17N3O2

Molecular Weight

283.331

InChI

InChI=1S/C16H17N3O2/c20-16(21)13-6-7-15(18-10-13)19-9-8-17-14(11-19)12-4-2-1-3-5-12/h1-7,10,14,17H,8-9,11H2,(H,20,21)

InChI Key

XQZPMWAWYUHYSA-UHFFFAOYSA-N

SMILES

C1CN(CC(N1)C2=CC=CC=C2)C3=NC=C(C=C3)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.